molecular formula C18H20FN3O3S B11156638 Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B11156638
M. Wt: 377.4 g/mol
InChI Key: GOKYLVYAAALSOC-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and substituted aromatic rings .

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H20FN3O3S/c1-2-25-18(24)22-9-7-21(8-10-22)16(23)11-13-12-26-17(20-13)14-5-3-4-6-15(14)19/h3-6,12H,2,7-11H2,1H3

InChI Key

GOKYLVYAAALSOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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